molecular formula C13H15BrN2O3 B1389828 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide CAS No. 926310-53-4

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide

Cat. No.: B1389828
CAS No.: 926310-53-4
M. Wt: 327.17 g/mol
InChI Key: YSOFWXRCKZNHLH-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide (CAS 926310-53-4) is a bromoacetamide derivative designed for specialized chemical biology and drug discovery research. The compound features a reactive bromoacetamide group, which allows it to act as a covalent linker, particularly in targeting cysteine residues in proteins . This mechanism is central to its application in developing enzyme inhibitors, probing protein structures, and creating activity-based probes. The morpholine carbonyl moiety attached to the phenyl ring enhances the molecule's properties, potentially influencing its solubility and binding affinity, making it a valuable intermediate in synthesizing more complex therapeutic candidates or chemical probes . Researchers can utilize this compound in areas such as protease research, kinase signaling pathways, and the development of targeted covalent inhibitors. It is supplied as a solid and should be stored in a cool, dry place under an inert atmosphere. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

2-bromo-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-3-1-2-10(8-11)13(18)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFWXRCKZNHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Step: Formation of N-[3-(4-morpholinylcarbonyl)phenyl]acetamide Intermediate

  • Starting materials: The key aromatic amine is 3-aminophenyl morpholinylcarbonyl derivative or its precursor.
  • Reagents: Acetic anhydride or similar acylating agents are used to acetylate the amine.
  • Solvent and Conditions: Glacial acetic acid is commonly employed as a solvent due to its dual role as solvent and mild acid catalyst. The reaction is typically heated to 50–100 °C for 1–3 hours to ensure complete conversion.
  • Outcome: This step yields the acetamide intermediate with the morpholinylcarbonyl group intact on the phenyl ring.

Bromination Step: Introduction of the Bromo Group at the Alpha Position

  • Reagents: Bromine is the primary brominating agent, often used in conjunction with hydrogen peroxide as an oxidizing co-agent.
  • Conditions: Bromine is added dropwise at 45–55 °C, followed by hydrogen peroxide addition at 40–55 °C. The reaction proceeds for 1–3 hours under 50–60 °C.
  • Workup: After bromination, sodium bisulfite solution is used for decolorization and crystallization. The crude product is recrystallized from an ethanol-water mixture to enhance purity.
  • Yield and Purity: The process achieves over 90% conversion rates for both acetylation and bromination steps, resulting in high-purity final products suitable for industrial applications.
Step Reagents & Conditions Purpose Notes
Acylation 3-aminophenyl morpholinylcarbonyl + acetic anhydride, glacial acetic acid, 55–100 °C, 1–3 h Formation of acetamide intermediate Use molar ratios: amine:acetic anhydride ~1:1.01–1.20
Bromination Bromine (0.6–0.7 eq), hydrogen peroxide (25–50%, 0.8–0.9 eq), 45–60 °C, 1–3 h each Introduction of alpha-bromo group Sodium bisulfite for decolorization; recrystallize in ethanol-water (60–95%)
  • The two-step method (acetylation followed by bromination) is preferred for its simplicity and cost-effectiveness.
  • Use of glacial acetic acid as solvent in acetylation improves reaction efficiency.
  • Controlled temperature ranges (50–60 °C) during bromination optimize selectivity and minimize side reactions.
  • Hydrogen peroxide addition post-bromination enhances bromination efficiency and product purity.
  • Sodium bisulfite treatment effectively removes residual bromine and color impurities.
  • Recrystallization in aqueous ethanol yields a product with high purity and good crystallinity, facilitating downstream processing.
Parameter Typical Range/Value Effect on Reaction Outcome
Acylation temperature 55–100 °C Higher temps increase rate but risk side reactions
Acylation time 1–3 hours Sufficient for complete acetylation
Bromination temperature 45–60 °C Optimal for selective alpha-bromination
Bromination time 1–3 hours per addition Ensures full conversion
Bromine molar ratio 0.6–0.7 eq vs. amine Controls degree of bromination
Hydrogen peroxide conc. 25–50% Enhances bromination efficiency
Sodium bisulfite conc. 1–20% aqueous solution Decolorizes and purifies product
Recrystallization solvent Ethanol-water (60–95% ethanol) Improves purity and crystallinity

According to broader synthetic methodologies for morpholinone-containing compounds, protecting groups such as acetyl, benzyl, or t-butoxycarbonyl may be employed on amine functionalities to prevent side reactions during multi-step synthesis. Deprotection can be achieved under mild conditions, for example, catalytic hydrogenation for benzyl groups or acid hydrolysis for acyl groups. The choice depends on the overall synthetic scheme and desired intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinylcarbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating feature is the morpholinylcarbonyl group, which contrasts with substituents in analogs such as trifluoromethyl, halogens, methoxy, or heterocyclic systems. Below is a comparative analysis:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide 3-(4-morpholinylcarbonyl) ~340.2* Not reported Potential CNS targeting (inferred)
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl) 292.1 Not reported Anti-HIV-1 activity
2-Bromo-N-(4-((E)-3-(4-methoxyphenyl)acryloyl)phenyl)acetamide 4-acryloylphenyl (methoxy) 368.2 155–156 Antileukemia evaluation
2-Bromo-N-(4-bromophenyl)acetamide 4-bromo 259.1 Not reported Structural studies (crystallography)
2-Bromo-N-(4-fluorophenyl)acetamide 4-fluoro 215.1 Not reported Synthetic intermediate

*Estimated based on molecular formula.

Key Observations :

  • Morpholinylcarbonyl Group: Introduces a polar, hydrogen-bond-capable moiety, likely enhancing solubility and bioavailability compared to non-polar groups like trifluoromethyl or halogens .
  • Electron-Withdrawing vs. Electron-Donating Substituents : The morpholinylcarbonyl group’s electron-withdrawing nature may alter reactivity in nucleophilic substitution reactions compared to electron-donating groups (e.g., methoxy) .
  • Thermal Stability : Analogs with acryloylphenyl groups (e.g., 7c–7e) exhibit higher melting points (150–167°C), suggesting that extended conjugation or rigid substituents improve thermal stability . The target compound’s morpholinylcarbonyl group may reduce crystallinity due to conformational flexibility.

Biological Activity

2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15BrN2O3
  • Molecular Weight : Approximately 327.19 g/mol
  • Structure : The compound features a bromine atom and a morpholinylcarbonyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom allows for electrophilic substitution reactions, while the morpholinylcarbonyl enhances binding affinity to biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as:

  • Inhibition of tumor growth
  • Antimicrobial properties
  • Anti-inflammatory effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines by targeting hypoxia-inducible factor 1 (HIF-1) and carbonic anhydrase, which are crucial in tumor progression and metastasis.

CompoundIC50 (μM)Target
This compoundTBDHIF-1α
Standard Cisplatin8.50Ovarian Cancer

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in animal models. For example, it has been shown to decrease mRNA expression of osteoclast-specific marker genes, which are involved in bone resorption.

ExperimentDose (mg/kg)Inhibition Rate (%)
Osteoclast Activity1060
Inflammation Model555

Research Findings

  • Inhibition Studies : A study evaluating the compound's effect on vascular permeability caused by nerve growth factor (NGF) showed a high inhibition rate, indicating its potential utility in conditions like interstitial cystitis .
  • Mechanistic Insights : The mechanism by which the compound exerts its anticancer effects involves inhibition of key enzymes related to tumor growth and survival pathways .
  • Comparative Analysis : In comparison with standard treatments like cisplatin, the compound demonstrated comparable efficacy against ovarian cancer cell lines, suggesting it could serve as a lead compound for further drug development .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, and what critical reaction conditions must be optimized?

The synthesis of this compound typically involves coupling 3-(4-morpholinylcarbonyl)aniline with bromoacetyl chloride or its derivatives. A common methodology employs carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. For example, analogous amide syntheses use triethylamine (TEA) as a base to neutralize HCl byproducts, with reaction temperatures maintained at 0–5°C to minimize side reactions . Key parameters to optimize include:

  • Stoichiometry : A 1:1 molar ratio of amine to bromoacetyl chloride.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) may accelerate coupling.

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the presence of morpholine carbonyl (C=O at ~165–170 ppm), bromoacetamide (CH2_2Br at ~3.8–4.2 ppm), and aromatic protons (6.5–8.0 ppm).
  • XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic and morpholine rings, critical for confirming steric effects. For structurally similar acetamides, dihedral angles of ~66° between aromatic planes and hydrogen-bonding networks (N–H⋯O) are observed, stabilizing the crystal lattice .
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z ~367).

Advanced Research Questions

Q. How can computational chemistry address challenges in reaction pathway design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict transition states and intermediates. For example, ICReDD integrates computational workflows to screen reaction conditions, reducing trial-and-error experimentation. Key steps include:

Conformational Sampling : Identify low-energy conformers of intermediates.

Transition State Analysis : Calculate activation barriers for bromoacetyl transfer.

Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates .
Example: Computational studies on analogous bromoacetamides revealed that electron-withdrawing groups on the aryl ring lower activation energy by stabilizing transition states through resonance .

Q. What strategies resolve contradictions in bioactivity data for this compound, particularly in enzyme inhibition assays?

Conflicting bioactivity data may arise from assay conditions (e.g., pH, co-solvents) or target protein conformational flexibility. Methodological solutions include:

  • Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific interactions.
  • Molecular Dynamics (MD) Simulations : Track ligand-protein binding stability over time (e.g., RMSD <2 Å for stable complexes).
  • Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to corroborate enzymatic IC50_{50} values.
    For instance, MD simulations of a related bromoacetamide bound to kinase targets showed that bromine’s steric bulk disrupts ATP-binding pockets, explaining variability in IC50_{50} across isoforms .

Q. How can crystallographic disorder in the morpholine ring be addressed during structural refinement?

Crystallographic disorder, common in flexible moieties like morpholine, is resolved by:

Multi-Conformer Modeling : Assign partial occupancy to alternative ring conformers.

Restraints : Apply geometric restraints (e.g., bond lengths/angles) during refinement using software like SHELXL.

Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O) that constrain ring orientation.
In a study of 2-(4-bromophenyl)acetamide derivatives, disorder in the morpholine ring was resolved by refining two conformers with 60:40 occupancy, validated by residual density maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide
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2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide

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